molecular formula C15H19F3N4O2 B12219493 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B12219493
M. Wt: 344.33 g/mol
InChI Key: KBHLKGATJROIKU-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a piperidine ring, a morpholine ring, and a pyrimidine ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multiple steps, including the formation of the piperidine, morpholine, and pyrimidine rings. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Morpholine Ring: This involves the reaction of diethanolamine with a suitable dehydrating agent.

    Formation of Pyrimidine Ring: This can be synthesized through the condensation of appropriate nitriles with amidines.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine
  • 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]pyridine

Uniqueness

The uniqueness of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19F3N4O2

Molecular Weight

344.33 g/mol

IUPAC Name

piperidin-1-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-4-5-19-14(20-12)22-8-9-24-11(10-22)13(23)21-6-2-1-3-7-21/h4-5,11H,1-3,6-10H2

InChI Key

KBHLKGATJROIKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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